2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Description
The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4,5-dihydronaphtho[1,2-b]thiophene moiety and at the 5-position with a 4-methylphenyl group. This article compares these analogs to infer trends in molecular behavior.
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-13-6-8-15(9-7-13)20-22-23-21(24-20)18-12-16-11-10-14-4-2-3-5-17(14)19(16)25-18/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZYJZMCCHEYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C5=CC=CC=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143952 | |
| Record name | 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478033-55-5 | |
| Record name | 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478033-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Naphthothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a naphthalene derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the methylphenyl group onto the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Overview of Analogs
The following analogs share the 1,3,4-oxadiazole core and dihydronaphthothiophene group but differ in the substituent at the 5-position:
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole (CAS: 477888-00-9)
- Substituent: Methylsulfanyl (–SMe) group.
- Molecular Formula: C₁₅H₁₂N₂OS₂
- Molecular Weight: 300.4 g/mol
- Purity: ≥95% (discontinued) .
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS: 478033-60-2)
- Substituent: 3-(Trifluoromethyl)benzylsulfanyl (–SCH₂C₆H₄CF₃).
- Molecular Formula: C₂₂H₁₅F₃N₂OS₂
- Molecular Weight: 444.5 g/mol
- Purity: ≥95% (discontinued) .
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS: 477887-99-3)
Key Comparative Data
| Property | Target Compound (5-(4-methylphenyl)) | CAS 477888-00-9 (–SMe) | CAS 478033-60-2 (–SCH₂C₆H₄CF₃) | CAS 477887-99-3 (–SH) |
|---|---|---|---|---|
| Molecular Weight | Not available | 300.4 g/mol | 444.5 g/mol | 286.37 g/mol |
| Substituent | 4-Methylphenyl | Methylsulfanyl | Trifluoromethylbenzylsulfanyl | Thiol |
| Purity | Not available | ≥95% | ≥95% | Not specified |
| Commercial Availability | Not available | Discontinued | Discontinued | Not specified |
Analysis of Substituent Effects
Molecular Weight and Steric Effects
- The trifluoromethylbenzylsulfanyl substituent (CAS 478033-60-2) significantly increases molecular weight (444.5 g/mol) compared to the methylsulfanyl analog (300.4 g/mol) . This suggests bulkier substituents enhance molecular complexity and may influence solubility or crystallinity.
Electronic and Reactivity Trends
- Methylsulfanyl (–SMe) : The electron-donating nature of –SMe could stabilize the oxadiazole ring, enhancing thermal stability .
- Trifluoromethylbenzylsulfanyl (–SCH₂C₆H₄CF₃) : The electron-withdrawing CF₃ group may increase electrophilicity, making the compound more reactive in cross-coupling reactions .
- Thiol (–SH) : The –SH group offers nucleophilic reactivity, enabling thiol-ene click chemistry or metal coordination .
Commercial Viability
Implications for the Target Compound
The target compound’s 4-methylphenyl substituent likely imparts distinct properties:
- Aromatic Stability : The phenyl group may enhance π-π stacking interactions, improving solid-state packing for optoelectronic applications.
- Hydrophobicity : Compared to sulfur-containing analogs, the 4-methylphenyl group could reduce polarity, favoring solubility in organic solvents.
Biological Activity
The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C22H18N2OS2
- Molecular Weight : 390.52 g/mol
- CAS Number : 478033-59-9
Biological Activities
The biological activities of oxadiazole derivatives are well-documented. The compound in focus exhibits a variety of pharmacological effects:
-
Anticancer Activity :
- Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, one study reported that derivatives similar to the compound displayed cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values ranging from 2.76 to 9.27 µM for specific derivatives .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of 1,3,4-oxadiazoles often involve:
- Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Interaction with Cellular Targets : These compounds may also interact with specific cellular receptors or signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies highlight the efficacy of oxadiazole derivatives:
- Study on Antitumor Activity :
- Anti-tubercular Activity :
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
